1-(Thiophen-3-yl)cyclohexan-1-amine

Description

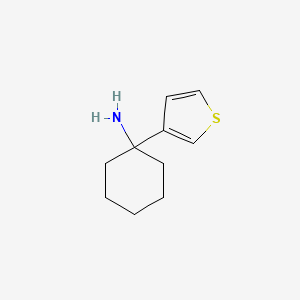

1-(Thiophen-3-yl)cyclohexan-1-amine is a cyclohexylamine derivative featuring a thiophene ring substituted at the 3-position. This compound combines the conformational flexibility of the cyclohexane ring with the aromatic and electronic properties of thiophene, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

Molecular Formula |

C10H15NS |

|---|---|

Molecular Weight |

181.30 g/mol |

IUPAC Name |

1-thiophen-3-ylcyclohexan-1-amine |

InChI |

InChI=1S/C10H15NS/c11-10(5-2-1-3-6-10)9-4-7-12-8-9/h4,7-8H,1-3,5-6,11H2 |

InChI Key |

UILAWIZLSVULHB-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)(C2=CSC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Another method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods for 1-(Thiophen-3-yl)cyclohexan-1-amine would depend on the desired scale and application, but typically involve the use of robust catalysts and controlled reaction environments to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-3-yl)cyclohexan-1-amine can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to modify the amine group or the thiophene ring.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

1-(Thiophen-3-yl)cyclohexan-1-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

Industry: It is used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(Thiophen-3-yl)cyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The thiophene ring can participate in π-π interactions, while the amine group can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexan-1-amine hydrochloride (CAS 1423032-57-8)

- Structural Differences : Incorporates a 1,2,4-oxadiazole ring between the cyclohexane and thiophene groups, introducing rigidity and additional hydrogen-bonding capacity.

- Physicochemical Properties :

- Molecular weight: ~299.8 g/mol (vs. ~207.3 g/mol for the target compound).

- Hydrochloride salt form enhances water solubility compared to the free base.

- Applications : Used in research and development (R&D) for high-throughput screening, likely due to its heterocyclic diversity .

N-Ethyl-1-(3-methoxyphenyl)cyclohexan-1-amine (3-MeO-PCE)

- Structural Differences : Replaces thiophene with a 3-methoxyphenyl group and adds an N-ethyl substituent.

- Electronic Effects : The methoxy group donates electrons, altering receptor binding compared to the electron-rich thiophene.

- Bioactivity: Known as a dissociative anesthetic, suggesting CNS activity.

Benzo[b]thiophene-Containing Chalcones (e.g., Compounds 5–7, 8–10)

- Structural Differences : Feature benzo[b]thiophene fused with trimethoxyphenyl groups and α,β-unsaturated ketones.

- Synthesis : Prepared via Claisen-Schmidt condensation, contrasting with transaminase-catalyzed routes for cyclohexanamines .

Methoxmetamine (2-(3-Methoxyphenyl)-2-(methylamino)cyclohexan-1-one)

- Structural Differences: Cyclohexanone core with a ketone group instead of a primary amine.

- Metabolic Stability : Ketone group may increase susceptibility to metabolic reduction compared to the amine.

- Applications : Analgesic and dissociative properties, emphasizing the pharmacological versatility of cyclohexylamine derivatives .

Key Research Findings

- Synthetic Accessibility : The oxadiazole-containing analog (CAS 1423032-57-8) is commercially available for R&D, highlighting its utility in drug discovery pipelines .

- Biological Relevance : 3-MeO-PCE’s dissociative effects underscore the importance of substituent electronic profiles in CNS-targeting amines .

- Structural Optimization : Chalcone derivatives demonstrate that fused aromatic systems (e.g., benzo[b]thiophene) enhance lipophilicity and bioactivity, though at the cost of synthetic complexity .

Biological Activity

1-(Thiophen-3-yl)cyclohexan-1-amine is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclohexane ring substituted with a thiophene moiety. Its molecular formula is , and it has a molecular weight of approximately 195.31 g/mol. The presence of the thiophene ring is significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexanone with thiophene derivatives under specific conditions, often utilizing catalysts to facilitate the formation of the amine. Various synthetic routes have been documented, emphasizing the importance of reaction conditions on yield and purity.

Antimicrobial Properties

Research indicates that compounds containing thiophene rings exhibit notable antimicrobial properties. For instance, studies have shown that derivatives similar to this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | Activity Against Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

Cytotoxicity

The cytotoxic effects of this compound have been evaluated against several cancer cell lines. In vitro studies demonstrated varying degrees of cytotoxicity, indicating potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

| NCI-H460 (lung cancer) | 20 |

| SF-268 (brain cancer) | 10 |

These findings suggest that the compound may induce apoptosis in cancer cells, although further mechanistic studies are required to elucidate the pathways involved.

The proposed mechanism of action for this compound includes interaction with specific cellular targets such as enzymes involved in cell signaling pathways. The thiophene moiety may enhance binding affinity to these targets due to its electron-rich nature, facilitating increased biological activity.

Case Studies

Several case studies have documented the effects of similar compounds on biological systems:

- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry demonstrated that thiophene derivatives exhibited strong antibacterial activity against resistant bacterial strains, highlighting their potential as lead compounds for antibiotic development.

- Cytotoxicity in Cancer Research : Research conducted at the University of Groningen investigated various thiophene-containing amines' effects on cancer cell proliferation. Results indicated that structural modifications significantly impacted their cytotoxic profiles, suggesting a structure–activity relationship that could guide future drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.